Cas no 1887095-82-0 (RapaLink-1)

RapaLink-1 化学的及び物理的性質
名前と識別子
-
- RapaLink-1
- N-[4-[4-Amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[
- 1887095-82-0
- AKOS040764311
-
- インチ: 1S/C91H138N12O24/c1-60-18-12-11-13-19-61(2)76(112-8)55-70-24-21-66(7)91(111,127-70)85(108)88(109)102-29-16-14-20-72(102)89(110)125-77(56-73(104)62(3)51-65(6)83(107)84(114-10)82(106)64(5)50-60)63(4)52-67-22-25-75(78(53-67)113-9)124-49-48-123-58-69-57-101(100-98-69)31-33-116-35-37-118-39-41-120-43-45-122-47-46-121-44-42-119-40-38-117-36-34-115-32-27-79(105)94-28-15-17-30-103-87-80(86(92)95-59-96-87)81(99-103)68-23-26-74-71(54-68)97-90(93)126-74/h11-13,18-19,23,26,51,54,57,59-60,62-64,66-67,70,72,75-78,83-84,107,111H,14-17,20-22,24-25,27-50,52-53,55-56,58H2,1-10H3,(H2,93,97)(H,94,105)(H2,92,95,96)/b13-11-,18-12-,61-19-,65-51-/t60-,62-,63-,64-,66-,67+,70+,72+,75-,76+,77+,78-,83-,84+,91-/m1/s1
- InChIKey: QDOGZMBPRITPMZ-KGAHTFCLSA-N
- ほほえんだ: O(CCOCC1=CN(CCOCCOCCOCCOCCOCCOCCOCCOCCC(NCCCCN2C3C(=C(N)N=CN=3)C(C3C=CC4=C(C=3)N=C(N)O4)=N2)=O)N=N1)[C@@H]1CC[C@@H](C[C@@H](C)[C@@H]2CC([C@@H](C=C(C)[C@H]([C@H](C([C@H](C)C[C@H](C)C=CC=CC=C(C)[C@H](C[C@@H]3CC[C@@H](C)[C@@](C(C(N4CCCC[C@H]4C(=O)O2)=O)=O)(O)O3)OC)=O)OC)O)C)=O)C[C@H]1OC |c:90,92,t:79,94|
計算された属性
- せいみつぶんしりょう: 1782.99469332g/mol
- どういたいしつりょう: 1782.99469332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 32
- 重原子数: 127
- 回転可能化学結合数: 45
- 複雑さ: 3370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 449Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
RapaLink-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-111373-10mg |
RapaLink-1 |
1887095-82-0 | 98.46% | 10mg |
¥12500 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911151-1mg |
RapaLink-1 |
1887095-82-0 | 98% | 1mg |
¥5,248.80 | 2022-08-31 | |
MedChemExpress | HY-111373-25mg |
RapaLink-1 |
1887095-82-0 | 98.46% | 25mg |
¥20000 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF979-1mg |
RapaLink-1 |
1887095-82-0 | 95% | 1mg |
5523CNY | 2021-05-07 | |
1PlusChem | 1P01N1TH-5mg |
RapaLink-1 |
1887095-82-0 | 99% | 5mg |
$838.00 | 2024-06-17 | |
Ambeed | A656890-1mg |
RapaLink-1 |
1887095-82-0 | 95% | 1mg |
$79.0 | 2023-06-23 | |
ChemScence | CS-0040187-10mg |
RapaLink-1 |
1887095-82-0 | ≥98.0% | 10mg |
$1250.0 | 2022-04-27 | |
ChemScence | CS-0040187-5mg |
RapaLink-1 |
1887095-82-0 | ≥98.0% | 5mg |
$700.0 | 2022-04-27 | |
DC Chemicals | DC11816-5mg |
RapaLink-1 |
1887095-82-0 | >98% | 5mg |
$1500.0 | 2023-09-15 | |
ChemScence | CS-0040187-25mg |
RapaLink-1 |
1887095-82-0 | ≥98.0% | 25mg |
$2000.0 | 2022-04-27 |
RapaLink-1 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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7. Back matter
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
RapaLink-1に関する追加情報
Introduction to RapaLink-1 (CAS No: 1887095-82-0) and Its Emerging Applications in Chemical Biology
The compound RapaLink-1, identified by the chemical abstracts service number CAS No 1887095-82-0, represents a significant advancement in the realm of chemical biology. This molecule has garnered considerable attention due to its unique structural properties and its potential applications in modulating biological pathways. As research in the field of drug discovery and molecular therapy continues to evolve, compounds like RapaLink-1 are being explored for their ability to interact with specific targets, offering novel insights into therapeutic mechanisms.
RapaLink-1 belongs to a class of molecules that exhibit potent effects on cellular signaling pathways, particularly those involving protein-protein interactions. The compound’s molecular framework is designed to selectively bind to target proteins, thereby modulating their activity. This selective binding capability makes RapaLink-1 a valuable tool for researchers studying the intricacies of cellular communication and for developing new therapeutic strategies.
In recent years, there has been a surge in interest regarding small molecules that can modulate the activity of kinases and phosphatases, which are key enzymes involved in numerous cellular processes. RapaLink-1 has been shown to exhibit inhibitory effects on certain kinases, making it a promising candidate for further investigation in the development of kinase inhibitors. These inhibitors are crucial in treating a variety of diseases, including cancer, where abnormal kinase activity plays a pivotal role.
One of the most compelling aspects of RapaLink-1 is its ability to interfere with the function of transcription factors. Transcription factors are proteins that regulate gene expression, and their dysregulation is associated with numerous diseases. By targeting these factors, RapaLink-1 can potentially correct imbalances in gene expression, offering a new avenue for therapeutic intervention. Recent studies have demonstrated that RapaLink-1 can modulate the activity of specific transcription factors involved in inflammation and immune responses, suggesting its potential use in treating inflammatory diseases.
The development of RapaLink-1 also highlights the importance of computational chemistry and structure-based drug design in modern pharmaceutical research. Advanced computational methods have been employed to predict the binding interactions between RapaLink-1 and its target proteins. These predictions have guided the optimization of the compound’s structure, enhancing its potency and selectivity. Such computational approaches are becoming increasingly integral in drug discovery pipelines, as they allow researchers to rapidly screen large libraries of compounds and identify promising candidates.
Another area where RapaLink-1 shows promise is in the field of regenerative medicine. Studies have indicated that this compound can influence stem cell differentiation, potentially aiding in tissue repair and regeneration. The ability of RapaLink-1 to modulate signaling pathways involved in stem cell behavior makes it a valuable tool for developing therapies aimed at repairing damaged tissues. This application is particularly relevant given the growing demand for regenerative medicine solutions.
Furthermore, RapaLink-1 has been explored for its potential role in neurodegenerative diseases. Research suggests that it can interact with proteins implicated in conditions such as Alzheimer’s disease and Parkinson’s disease. By modulating the activity of these proteins, RapaLink-1 may help mitigate the progression of these debilitating conditions. The ability to target specific pathological mechanisms associated with neurodegenerative diseases underscores the versatility of RapaLink-1 as a research tool.
The synthesis and characterization of RapaLink-1 have also contributed to advancements in synthetic chemistry. The compound’s complex structure presents challenges for synthetic chemists, but overcoming these challenges has led to innovations in synthetic methodologies. These advancements not only facilitate the production of RapaLink-1 but also contribute to the broader field of synthetic chemistry by providing new techniques and strategies for constructing complex molecules.
In conclusion, RapaLink-1 (CAS No: 1887095-82-0) represents a significant breakthrough in chemical biology with its unique ability to modulate biological pathways through selective protein interactions. Its potential applications span various therapeutic areas, including cancer treatment, inflammation management, regenerative medicine, and neurodegenerative disease therapy. The ongoing research into this compound underscores its importance as a tool for both academic study and pharmaceutical development.
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